2-Methylpiperidine-3-carbonitrile;hydrochloride

Catalog No.
S12564365
CAS No.
M.F
C7H13ClN2
M. Wt
160.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpiperidine-3-carbonitrile;hydrochloride

Product Name

2-Methylpiperidine-3-carbonitrile;hydrochloride

IUPAC Name

2-methylpiperidine-3-carbonitrile;hydrochloride

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

InChI

InChI=1S/C7H12N2.ClH/c1-6-7(5-8)3-2-4-9-6;/h6-7,9H,2-4H2,1H3;1H

InChI Key

CSOJWRCWBSATFZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)C#N.Cl

2-Methylpiperidine-3-carbonitrile; hydrochloride is a chemical compound with the molecular formula C7H12N2·HCl. This compound is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the carbonitrile group at the 3-position and a methyl group at the 2-position contributes to its unique chemical properties and potential biological activities. This compound is often utilized in various fields of organic chemistry and medicinal chemistry due to its reactivity and structural features .

  • Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives, which may have distinct properties and applications.
  • Reduction: The nitrile group can be reduced to an amine group, potentially altering the compound's biological activity and utility.
  • Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often utilizing reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction .

The biological activity of 2-Methylpiperidine-3-carbonitrile; hydrochloride has been a subject of interest in pharmacological research. It may act as a ligand, interacting with specific receptors or enzymes, thereby modulating their activity. Such interactions can lead to various biological effects, making this compound valuable in the development of new therapeutic agents. Its potential applications include roles in neuropharmacology and as a building block for biologically active molecules .

The synthesis of 2-Methylpiperidine-3-carbonitrile; hydrochloride can be achieved through several methods:

  • Cyclization Reactions: A common method involves the cyclization of appropriate precursors under specific conditions. For instance, reacting a nitrile with a suitable amine in the presence of a catalyst can yield the desired piperidine derivative.
  • Industrial Production: Industrial synthesis often employs phenylsilane, which facilitates the formation and reduction of imines, initiates cyclization, and reduces piperidinone intermediates using iron complexes as catalysts .

2-Methylpiperidine-3-carbonitrile; hydrochloride serves various purposes in scientific research and industry:

  • Organic Synthesis: It acts as an intermediate in synthesizing numerous organic compounds, aiding in the development of complex molecules.
  • Biological Studies: The compound is utilized in studying biological processes and as a precursor for biologically active compounds.
  • Industrial Use: It finds applications in producing fine chemicals and other industrially relevant compounds .

Research into the interaction profiles of 2-Methylpiperidine-3-carbonitrile; hydrochloride indicates its potential to bind selectively to various molecular targets. Such studies are essential for understanding its mechanism of action and optimizing its use in drug development. The specific interactions may vary based on structural modifications or environmental conditions, emphasizing the need for further exploration .

Several compounds share structural similarities with 2-Methylpiperidine-3-carbonitrile; hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameKey Features
PiperidineParent compound lacking both nitrile and methyl groups.
2-MethylpiperidineSimilar to 2-Methylpiperidine-3-carbonitrile but without the nitrile group.
3-CyanopiperidineContains the nitrile group but lacks the methyl group at the 2-position.

The uniqueness of 2-Methylpiperidine-3-carbonitrile; hydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

160.0767261 g/mol

Monoisotopic Mass

160.0767261 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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